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Fructo-oligosaccharide DP13: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructo-oligosaccharide DP13 is a complex carbohydrate belonging to the inulin-type fructans.
It is a polymer of fructose molecules with a degree of polymerization of 13, meaning it consists
of a chain of thirteen fructose units, typically capped by a glucose molecule. As a member of
the fructo-oligosaccharide (FOS) family, it is recognized for its potential applications in the
pharmaceutical and nutraceutical industries due to its prebiotic properties and potential to
modulate various biological pathways. This technical guide provides a detailed overview of the
chemical properties, analytical methodologies, and biological significance of Fructo-
oligosaccharide DP13.

Chemical Properties

Fructo-oligosaccharide DP13 is an inulin-type fructo-oligosaccharide that can be isolated
from sources such as Morinda Officinalis.[1] Its fundamental chemical identifiers and properties
are summarized in the table below.
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Property Value Source
CAS Number 137405-37-9 [1][2]
Molecular Formula C78H132066 [1]

Molecular Weight

2125.84 g/mol

[1]

Melting Point

Estimated to be in the range of
170-185 °C. The melting
temperature of inulin-type
fructans increases with the
degree of polymerization. For
comparison, general inulin has
a melting point of 176-181 °C.

Solubility

Soluble in water, with solubility
decreasing as the degree of
polymerization increases.
Sparingly soluble in ethanol
and generally insoluble in non-
polar organic solvents. Fructo-
oligosaccharides are known to
be soluble in Dimethyl
Sulfoxide (DMSO).

Specific Optical Rotation

Estimated to be approximately
-40° (c=2, H20). This value is
based on the specific rotation

of inulin.

White crystalline or amorphous

Appearance

powder.

Should be stored at room
Storage temperature in a well-closed

container.

[1]

Experimental Protocols
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Accurate characterization of Fructo-oligosaccharide DP13 is crucial for its application in
research and development. The following are detailed methodologies for key experiments.

Determination of Degree of Polymerization (DP) by High-
Performance Anion-Exchange Chromatography with
Pulsed Amperometric Detection (HPAEC-PAD)

Objective: To separate and quantify fructo-oligosaccharides based on their degree of
polymerization.

Methodology:

o Sample Preparation: Dissolve a known concentration of the Fructo-oligosaccharide DP13
sample in deionized water. Filter the solution through a 0.22 um syringe filter to remove any
particulate matter.

o Chromatographic System:

o

Column: A high-performance anion-exchange column suitable for carbohydrate analysis
(e.g., CarboPac™ series).

o Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution. The specific
gradient will depend on the column and the range of DPs to be separated. A typical
gradient might start with a low concentration of sodium acetate to elute smaller
oligosaccharides, followed by a linear increase to elute higher DP fructans.

o Flow Rate: Typically 0.5 - 1.0 mL/min.
o Temperature: Column temperature is usually maintained at 30 °C.

o Detection: Pulsed Amperometric Detection (PAD) is used for the sensitive detection of
carbohydrates without the need for derivatization. The waveform for the PAD should be
optimized for fructan analysis.

 Calibration: A standard mixture of fructo-oligosaccharides with known degrees of
polymerization (e.g., 1-kestose (DP3), nystose (DP4), and 1F-fructofuranosylnystose (DP5))
is used to create a calibration curve of retention time versus DP.
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o Data Analysis: The retention time of the peak corresponding to Fructo-oligosaccharide
DP13 is compared to the calibration curve to confirm its degree of polymerization. The peak
area can be used for quantification if a suitable standard is available.

Molecular Weight Determination by Matrix-Assisted
Laser Desorption/lonization Time-of-Flight Mass
Spectrometry (MALDI-TOF-MS)

Objective: To determine the precise molecular weight of Fructo-oligosaccharide DP13.
Methodology:
e Sample Preparation:

o Prepare a solution of the Fructo-oligosaccharide DP13 sample in deionized water at a
concentration of approximately 1 mg/mL.

o Prepare a matrix solution, such as 2,5-dihydroxybenzoic acid (DHB) in a mixture of
acetonitrile and water with 0.1% trifluoroacetic acid.

o Target Plate Preparation: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot
a small volume (e.g., 1 pL) of the mixture onto the MALDI target plate and allow it to air-dry
to form crystals.

e Mass Spectrometry:
o Instrument: A MALDI-TOF mass spectrometer.
o Mode: Typically operated in positive reflectron mode for higher resolution.

o Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be optimized
to achieve good signal-to-noise ratio without causing excessive fragmentation.

 Calibration: The instrument should be calibrated using a standard of known molecular weight
that is close to the expected mass of the analyte.
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» Data Analysis: The mass spectrum will show a peak corresponding to the [M+Na]* or [M+K]*
adduct of Fructo-oligosaccharide DP13. The molecular weight is calculated from the mass-
to-charge ratio (m/z) of this peak.

Biological Activity and Signaling Pathways

Fructo-oligosaccharides are known to exert their biological effects through various
mechanisms, including the modulation of key signaling pathways. One such pathway is the
Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (P13K)/Protein Kinase B (Akt)
signaling pathway, which is central to regulating cellular growth, proliferation, and metabolism.
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Caption: FOS-mediated activation of the IRS/PI3K/Akt signaling pathway.
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The binding of Fructo-oligosaccharide DP13 to specific cell surface receptors can trigger a
cascade of intracellular events, leading to the activation of the IRS/PI3K/Akt pathway. This
activation can influence various cellular processes, highlighting the potential of FOS DP13 as a
bioactive molecule in drug development.

Conclusion

Fructo-oligosaccharide DP13 is a well-defined chemical entity with significant potential in
various scientific and industrial fields. This guide has provided a comprehensive overview of its
chemical properties, detailed experimental protocols for its characterization, and insights into its
biological activity. The presented information serves as a valuable resource for researchers and
professionals working on the development of novel therapeutics and functional food
ingredients. Further research into the specific biological functions and mechanisms of action of
Fructo-oligosaccharide DP13 is warranted to fully explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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